molecular formula C8H18ClO3P B14389967 Dipropyl (2-chloroethyl)phosphonate CAS No. 88093-47-4

Dipropyl (2-chloroethyl)phosphonate

Cat. No.: B14389967
CAS No.: 88093-47-4
M. Wt: 228.65 g/mol
InChI Key: PJQZYKHYNMLWGF-UHFFFAOYSA-N
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Description

Dipropyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C8H18ClO3P It is characterized by the presence of a phosphonate group bonded to a 2-chloroethyl moiety and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethanol with dipropyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-chloroethanol+dipropyl phosphitedipropyl (2-chloroethyl)phosphonate\text{2-chloroethanol} + \text{dipropyl phosphite} \rightarrow \text{this compound} 2-chloroethanol+dipropyl phosphite→dipropyl (2-chloroethyl)phosphonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-chloroethyl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phosphonate group can be oxidized under specific conditions to form phosphonic acids or other oxidized products.

    Reduction Reactions: Reduction of the phosphonate group can lead to the formation of phosphines or other reduced phosphorus compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: Substituted phosphonates with various functional groups.

    Oxidation Reactions: Phosphonic acids and their derivatives.

    Reduction Reactions: Phosphines and related compounds.

Scientific Research Applications

Dipropyl (2-chloroethyl)phosphonate has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipropyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-chloroethyl)phosphonate
  • Dimethyl (2-chloroethyl)phosphonate
  • Dipropyl (2-bromoethyl)phosphonate

Uniqueness

Dipropyl (2-chloroethyl)phosphonate is unique due to its specific combination of the 2-chloroethyl group and dipropyl phosphonate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the presence of the 2-chloroethyl group allows for selective nucleophilic substitution reactions, while the dipropyl groups provide hydrophobic characteristics that can influence solubility and reactivity.

Properties

CAS No.

88093-47-4

Molecular Formula

C8H18ClO3P

Molecular Weight

228.65 g/mol

IUPAC Name

1-[2-chloroethyl(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H18ClO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-8H2,1-2H3

InChI Key

PJQZYKHYNMLWGF-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCCl)OCCC

Origin of Product

United States

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